molecular formula C11H12ClNO3 B2389447 Methyl-2-[(chloroacetyl)amino]-2-phenylacetate CAS No. 100508-78-9

Methyl-2-[(chloroacetyl)amino]-2-phenylacetate

Cat. No. B2389447
CAS RN: 100508-78-9
M. Wt: 241.67
InChI Key: WUPUVHBMCLHMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl-2-[(chloroacetyl)amino]-2-phenylacetate” is a chemical compound with the molecular formula C11H12ClNO3 . It is a solid in physical form .


Molecular Structure Analysis

The molecular weight of “this compound” is 241.67 . The InChI code for this compound is 1S/C11H12ClNO3/c1-16-11(15)10(13-9(14)7-12)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,13,14) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s important to note that compounds with chloroacetyl groups can undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 241.67 .

Scientific Research Applications

Methyl-2-[(chloroacetyl)amino]-2-phenylacetate has been studied for its potential applications in a variety of scientific research areas, including biochemistry, physiology, and pharmacology. In biochemistry, this compound has been used to study the effects of various enzymes, as well as to study the effects of various drugs on cells. In physiology, this compound has been used to study the effects of various hormones on the body, as well as to study the effects of various drugs on the body. In pharmacology, this compound has been used to study the effects of various drugs on the body, as well as to study the effects of various drugs on the body.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with specific sodium ion (na+) channel sites on the nerve membrane .

Mode of Action

The mode of action of Methyl-2-[(chloroacetyl)amino]-2-phenylacetate involves a nucleophilic addition / elimination reaction between acyl chlorides (acid chlorides) and amines . The first stage involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the amine. The second stage happens in two steps. In the first, the carbon-oxygen double bond reforms and a chloride ion is pushed off. That is followed by removal of a hydrogen ion from the nitrogen .

Advantages and Limitations for Lab Experiments

Methyl-2-[(chloroacetyl)amino]-2-phenylacetate has several advantages and limitations for laboratory experiments. Its advantages include its ability to act as an inhibitor of several enzymes, its ability to act as an agonist of several receptors, and its ability to act as an agonist of several ion channels. Its limitations include its low solubility in water and its potential to cause adverse effects in certain individuals.

Future Directions

The potential future directions for Methyl-2-[(chloroacetyl)amino]-2-phenylacetate include further research into its biochemical and physiological effects, as well as further research into its potential therapeutic applications. Additionally, further research could be conducted into its potential use as a drug delivery system, or its potential use as a tool for studying the effects of various drugs on the body. Finally, further research could be conducted into its potential use as a tool for studying the effects of various hormones on the body.

Synthesis Methods

Methyl-2-[(chloroacetyl)amino]-2-phenylacetate can be synthesized using a few different methods. The most commonly used method is the reaction of phenylacetic acid with chloroacetic acid in the presence of an alkaline catalyst. This method produces a product with a purity of approximately 95%, and can be used to produce large quantities of this compound. Other methods of synthesis include the reaction of phenylacetic acid with bromoacetic acid, or the reaction of phenylacetic acid with acetic anhydride and a base.

properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-16-11(15)10(13-9(14)7-12)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPUVHBMCLHMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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